Ketene

概要

説明

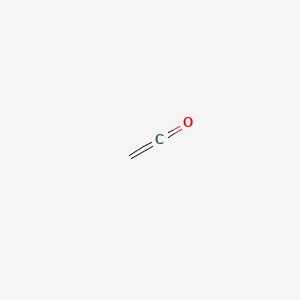

Ketene, also known as ethenone, is a highly reactive organic compound with the formula CH₂=C=O. It is a colorless gas with a penetrating odor and is known for its significant reactivity. This compound is a member of a class of organic compounds containing the functional grouping C=C=O. It is used in the manufacture of acetic anhydride and other industrial organic chemicals .

Synthetic Routes and Reaction Conditions:

Dehydrohalogenation of Acid Chlorides: This method involves the elimination of hydrogen chloride from acyl chlorides using trialkylamines.

Dehalogenation of α-Halo Acid Chlorides: Zinc or zinc-copper alloy is used to dehalogenate α-halo acid chlorides to form dihaloketenes.

Thermal or Photochemical Opening of Cyclobutenones: This method involves the thermal or photochemical opening of cyclobutenones.

Wolff Rearrangement of α-Diazoketones: This rearrangement involves the conversion of α-diazoketones to ketenes.

Pyrolysis of Anhydrides and Esters: Pyrolysis of anhydrides and esters followed by bulb-to-bulb distillation can produce ketenes.

Industrial Production Methods:

Dehydration of Acetic Acid: Industrially, this compound is prepared by dehydrating acetic acid at high temperatures.

Cracking of Dithis compound: Cracking commercially available dithis compound at atmospheric pressure leads to this compound.

Types of Reactions:

Cycloaddition Reactions: Ketenes undergo [2+2] cycloaddition reactions with alkenes, alkynes, and aldehydes to form cyclobutanones.

Nucleophilic Addition Reactions: Ketenes react with nucleophiles such as alcohols and amines to form esters and amides.

Hydrolysis: Ketenes can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions:

Alkenes and Alkynes: Used in cycloaddition reactions with ketenes.

Alcohols and Amines: Used in nucleophilic addition reactions with ketenes.

Water: Used in hydrolysis reactions to form carboxylic acids.

Major Products:

Cyclobutanones: Formed from cycloaddition reactions with alkenes.

Esters and Amides: Formed from nucleophilic addition reactions with alcohols and amines.

Carboxylic Acids: Formed from hydrolysis reactions.

科学的研究の応用

Chemical Synthesis

Ketenes play a crucial role as intermediates in organic synthesis. Their ability to undergo various reactions makes them valuable in producing a wide range of chemical compounds.

Key Reactions Involving Ketenes:

- Cycloadditions: Ketenes can participate in [2+2] cycloadditions with electron-rich alkynes to form cyclobutenones or with carbonyl compounds to yield beta-lactones .

- Dimerization: Ketenes can dimerize to form propiolactones. For instance, the dimerization of stearic acid this compound results in alkyl this compound dimers, which are extensively used in the paper industry .

- Acetylation Reactions: Ketenes are effective acetylating agents for nucleophiles, leading to the formation of esters .

Polymer Chemistry

The unique properties of ketenes have led to their application in polymer science, particularly in developing new materials with enhanced characteristics.

Applications in Polymer Chemistry:

- Thermal Crosslinking: Ketenes have been identified as efficient agents for thermally crosslinking polymers, which enhances their mechanical properties and thermal stability .

- Replacement for Bisphenol A: Ketenes can be used to create polymers that offer similar properties to polycarbonates while avoiding the use of bisphenol A, a known endocrine disruptor .

Medical Applications

Ketenes have promising applications in the medical field, particularly in drug delivery systems.

Case Studies:

- Targeted Drug Delivery: Research indicates that ketenes can facilitate the delivery of medical dyes and chemotherapy drugs directly to targeted sites within the body, enhancing treatment efficacy while minimizing side effects .

- Synthesis of Pharmaceutical Intermediates: Ketenes are utilized in synthesizing various pharmaceutical compounds, demonstrating their importance in medicinal chemistry .

Industrial Applications

In addition to their roles in synthesis and medicine, ketenes are also employed in various industrial applications.

Key Industrial Uses:

- Coatings and Varnishes: Ketenes are integral to producing paints and varnishes due to their solvent properties and ability to enhance coating performance .

- Adhesives and Sealants: Their reactivity makes ketenes suitable for formulating adhesives that require rapid curing times .

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Notable Benefits |

|---|---|---|

| Chemical Synthesis | Cycloadditions, Dimerization | Versatile intermediate for diverse reactions |

| Polymer Chemistry | Thermal crosslinking, BPA-free polymers | Enhanced mechanical properties |

| Medical Applications | Drug delivery systems | Targeted therapy reduces side effects |

| Industrial Applications | Coatings, adhesives | Improved performance and reduced environmental impact |

作用機序

The mechanism of action of ketene involves its high reactivity due to the presence of the cumulated double bonds (C=C=O). Ketenes act as electrophiles and readily react with nucleophiles such as alcohols, amines, and alkenes. The reactions typically proceed through the formation of a zwitterionic intermediate, followed by ring closure or nucleophilic addition .

類似化合物との比較

Ketenes are unique due to their cumulated double bonds and high reactivity. Similar compounds include:

Thioketenes: Contain sulfur instead of oxygen in the C=C=S functional group.

Selenoketenes: Contain selenium instead of oxygen in the C=C=Se functional group.

Ketenimines: Contain a nitrogen atom in the C=C=N functional group.

Ketenes are distinct from these compounds due to their higher reactivity and broader range of applications in organic synthesis and industrial chemistry .

生物活性

Ketene is a highly reactive organic compound with the formula , where represents organic radicals. Its unique structure and reactivity make it a significant compound in various chemical and biological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

1. Structure and Reactivity of this compound

Ketenes are characterized by their unusual heteroallenic bond structure , which contributes to their distinctive reactivity. The highest occupied molecular orbital (HOMO) is oriented perpendicular to the molecular plane, while the lowest unoccupied molecular orbital (LUMO) lies within the plane. This configuration results in a substantial negative charge on the oxygen atom and the β-carbon, while the α-carbon carries a positive charge, making it highly electrophilic .

Reactivity Factors:

- Electrophilicity: Ketenes readily react with nucleophiles, forming zwitterionic enolates that are pivotal in asymmetric synthesis.

- Substituent Effects: The nature of substituents on the this compound influences its stability and reactivity. Electron-donating groups stabilize the this compound, while electronegative groups destabilize it .

2. Biological Applications

Ketenes have garnered attention for their roles in various biological applications:

- Pharmaceutical Synthesis: Ketenes are utilized in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections .

- Chemical Reactivity: Their ability to undergo Michael addition reactions with biological nucleophiles makes them significant in drug design and development .

- Toxicity Concerns: this compound is recognized for its potential pulmonary toxicity, particularly when inhaled, due to its reactivity with amino acids and DNA nucleosides .

Ketenes participate in several biological mechanisms:

- Acetylation Reactions: As potent acetylating agents, ketenes can modify proteins and other biomolecules, influencing their function and activity .

- Formation of Reactive Intermediates: Ketenes act as intermediates in various chemical reactions, including those involving carbocations and radicals, which can lead to significant biological effects .

4.1 Synthesis of β-Lactams

A notable study highlighted the synthesis of β-lactam antibiotics using ketenes as intermediates. The reaction involves the nucleophilic attack of an amine on a this compound-derived intermediate, leading to the formation of β-lactams essential for antibiotic activity .

4.2 Toxicological Studies

Research has indicated that exposure to this compound can result in severe pulmonary toxicity due to its ability to form reactive species that interact with cellular macromolecules. A study demonstrated that this compound derivatives could alkylate DNA and proteins, raising concerns about their safety in pharmaceutical applications .

5. Data Tables

The following table summarizes key findings related to this compound's reactivity and applications:

| Reaction Type | Outcome | Reference |

|---|---|---|

| Synthesis of β-lactams | Formation of antibiotic compounds | |

| Acetylation | Modification of biomolecules | |

| Toxicity | Pulmonary toxicity observed |

6. Conclusion

This compound is a compound with significant biological activity due to its unique structure and reactivity. Its applications in pharmaceutical synthesis highlight its importance in drug development, while its potential toxicity necessitates careful handling and further research into its safety profiles. Ongoing studies continue to elucidate the mechanisms by which ketenes exert their biological effects, paving the way for innovative applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What structural properties of ketene influence its reactivity in organic synthesis?

this compound's reactivity is governed by its sp-hybridized carbon, which is highly electrophilic, and the distinct bond lengths (C=O: 1.160 Å; C=C: 1.314 Å). These features enhance its ability to undergo cycloadditions and nucleophilic attacks. Experimental characterization using X-ray crystallography or computational studies (e.g., DFT calculations) can validate these structural attributes and predict reactivity patterns .

Q. How can this compound be utilized to synthesize acetylated derivatives like aspirin or acetic anhydride?

this compound reacts with alcohols or amines to form esters or amides. For aspirin synthesis, react this compound with salicylic acid under anhydrous conditions, using a catalyst like sulfuric acid. Monitor reaction progress via FTIR to track carbonyl group transformations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its toxicity and high reactivity, use gas-tight systems, fume hoods, and real-time gas detectors (e.g., IR spectroscopy). Pre-test reactions at small scales and employ scavengers like amines to neutralize residual this compound .

Q. What experimental setups are used to study this compound’s reaction mechanisms with nucleophiles?

Utilize stopped-flow spectroscopy or NMR kinetics to monitor intermediate formation. For example, track the reaction of this compound with water using pH-sensitive probes or isotopic labeling (e.g., D₂O) to elucidate hydrolysis pathways .

Advanced Research Questions

Q. How does alkene geometry influence regioselectivity in this compound cycloadditions?

Reactivity follows the order: trans-alkene < cis-alkene < cyclic alkene < conjugated dienes. Design experiments with stereochemically pure alkenes and analyze products via GC-MS or HPLC. Computational modeling (e.g., transition state theory) can predict regioselectivity trends .

Q. What strategies minimize homodimerization during this compound heterodimer synthesis?

Use slow addition of acyl chloride precursors and excess acceptor this compound (e.g., TMS-ketene). Optimize reaction conditions (e.g., −78°C) and employ flash chromatography to separate heterodimers from homodimers .

Q. How can this compound emissions from vaping aerosols be reliably detected despite its instability?

Employ isotopic labeling (e.g., ¹³C-acetate precursors) coupled with high-resolution mass spectrometry. Simulate vaping conditions in controlled pyrolysis chambers and compare aerobic vs. anaerobic environments to quantify this compound formation .

Q. What experimental models simulate this compound formation in interstellar environments?

Use ultra-high-vacuum chambers with cryogenic surfaces to deposit C₂H₂ or CH₃CHO ices. Irradiate with H-atoms or UV light, and analyze products via quadrupole mass spectrometry (QMS) to replicate astrochemical pathways .

Q. How have recent advances in this compound dithioacetal chemistry expanded synthetic applications?

Explore cross-coupling reactions with transition-metal catalysts (e.g., Pd) or photoinduced transformations. Link dithioacetal groups to aldehydes or ketones via tandem oxidation-condensation, validated by NMR and X-ray crystallography .

Q. What frameworks guide systematic reviews of this compound’s environmental or biological impacts?

Apply PRISMA guidelines with databases like SciFinder and PubMed. Use search terms such as "this compound toxicity," "vaping emissions," and "cycloaddition kinetics." Collaborate with librarians to refine strategies and include grey literature (e.g., preprints) .

特性

InChI |

InChI=1S/C2H2O/c1-2-3/h1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGKOQOJPYTBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2=CO, Array, CH2CO, C2H2O | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ketene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ketene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052113 | |

| Record name | Ketene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ketene appears as a colorless highly reactive gas with a penetrating odor. mp: -150 °C, bp: -56 °C. Reacts violently with water. Soluble in diethyl ether and acetone. Severely irritates the eyes, the skin and the respiratory tract. Used is the manufacture of acetic anhydride, sorbic acid, cinnamic acids, chloroacetyl chloride and other materials. Readily polymerizes and cannot be shipped or stored. Is obtained instead as needed from diketene. DIKETENE (CAS: 674-82-8; Formula: C4H2O2 ) is a colorless liquid with a pungent odor. mp: -6.5 °C; bp: 127 °C. Density 1.08 g/cm3. Reacts violently with water. Is obtained from the dimerization of ketene and can be stored and transported under refrigeration. A severe lachrymator (irritates the eyes, the respiratory tract, and the skin as well). Depolymerizes at 650 °C to give ketene., Colorless gas with a penetrating odor; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a penetrating odor. | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ketene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/54 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-69 °F at 760 mmHg (NIOSH, 2023), -56 °C, -69 °F | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KETENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Flammable gas, NA (Gas) | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), SLIGHTLY SOL IN ETHER, Fairly sol in acetone, Solubility in water: reaction, Reacts | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KETENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.45(relative gas density) | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.45 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.45 (AIR= 1), Relative vapor density (air = 1): 1.4 | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KETENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

greater than 1 atm (NIOSH, 2023), 1.04X10+4 mm Hg @ 25 °C /calculated from experimentally derived coefficients/, >1 atm | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KETENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS GAS, Colorless gas. | |

CAS No. |

463-51-4, 12071-23-7 | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ketene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbon monoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ketene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethenone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ketene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEP3SM032A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OA757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-238 °F (NIOSH, 2023), -150 °C, -238 °F | |

| Record name | KETENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | KETENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | KETENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0812 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ketene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0367.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。